molecular formula C10H20N6O4 B1337711 Glycine, glycyl-L-arginyl- CAS No. 55033-47-1

Glycine, glycyl-L-arginyl-

Cat. No.: B1337711
CAS No.: 55033-47-1
M. Wt: 288.3 g/mol
InChI Key: RJIVPOXLQFJRTG-LURJTMIESA-N
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Description

Glycine, glycyl-L-arginyl- is a dipeptide composed of glycine and L-arginine. This compound is known for its significant role in various biological processes, including protein synthesis and cellular signaling. Glycine is the simplest amino acid, while L-arginine is a semi-essential amino acid involved in the urea cycle and nitric oxide production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycine, glycyl-L-arginyl- typically involves the coupling of glycine and L-arginine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of glycine, glycyl-L-arginyl- may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycine, glycyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline.

    Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or nitric oxide synthase (NOS) enzymes.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Electrophiles such as alkyl halides.

Major Products

    Oxidation: Nitric oxide and citrulline.

    Reduction: Reduced peptide forms.

    Substitution: Alkylated peptides.

Scientific Research Applications

Glycine, glycyl-L-arginyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycine, glycyl-L-arginyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Arginylglycylaspartic acid (RGD): Another dipeptide with cell adhesion properties.

    Glycylglycine: A simpler dipeptide used in buffer solutions.

    Lysyl-aspartic acid: Known for its antimicrobial properties

Uniqueness

Glycine, glycyl-L-arginyl- is unique due to its dual role in nitric oxide production and protein synthesis. Its combination of glycine and arginine residues allows it to participate in diverse biochemical processes, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6O4/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIVPOXLQFJRTG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427211
Record name Glycine, glycyl-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55033-47-1
Record name Glycine, glycyl-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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